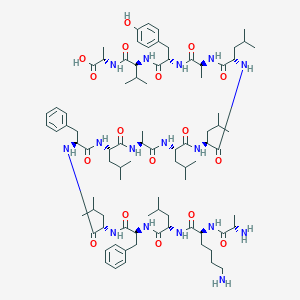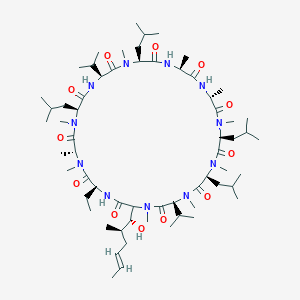
2-(3,4-Dihydroxyphenyl)-2-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydroxyphenyl)-2-hydroxyethanimidamide, commonly known as DHEA, is a natural hormone produced by the adrenal gland. It is known to play a crucial role in regulating various physiological processes in the body, including metabolism, immune function, and mood regulation. DHEA has also been found to have potential therapeutic applications in several health conditions.
Wirkmechanismus
DHEA acts as a precursor to several other hormones, including testosterone and estrogen. It also interacts with various receptors in the body, including the androgen receptor and the estrogen receptor. DHEA is known to modulate the activity of these receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
DHEA has been found to have several biochemical and physiological effects in the body. It has been shown to increase muscle mass, improve bone density, and reduce inflammation. DHEA may also help improve insulin sensitivity and lipid metabolism, leading to better glucose control and lipid profile.
Vorteile Und Einschränkungen Für Laborexperimente
DHEA has several advantages as a research tool. It is a natural hormone that is produced by the body, making it a safe and non-toxic compound. DHEA is also readily available and relatively inexpensive. However, there are some limitations to using DHEA in lab experiments. The synthesis of DHEA is a complex process that requires specialized equipment and expertise. Also, the effects of DHEA can vary depending on the dose and the route of administration.
Zukünftige Richtungen
There are several potential future directions for DHEA research. One area of interest is the use of DHEA in the treatment of age-related cognitive decline and dementia. Another potential application is the use of DHEA in the treatment of metabolic disorders, such as diabetes and obesity. Further research is also needed to better understand the long-term effects of DHEA supplementation and its potential interactions with other medications.
In conclusion, DHEA is a natural hormone that has potential therapeutic applications in several health conditions. Its mechanism of action involves interactions with various receptors in the body, leading to various physiological effects. DHEA has several advantages as a research tool, but there are also some limitations to its use. Future research is needed to better understand the potential applications of DHEA and its long-term effects.
Synthesemethoden
DHEA can be synthesized through a multistep process from the precursor molecule, dehydroepiandrosterone (DHEA). The synthesis involves various chemical reactions, including reduction, oxidation, and esterification. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
DHEA has been extensively studied for its potential therapeutic applications in several health conditions, including depression, osteoporosis, and adrenal insufficiency. It has also been found to have anti-aging properties and may help improve cognitive function and memory.
Eigenschaften
CAS-Nummer |
100377-52-4 |
|---|---|
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-2-hydroxyethanimidamide |
InChI |
InChI=1S/C8H10N2O3/c9-8(10)7(13)4-1-2-5(11)6(12)3-4/h1-3,7,11-13H,(H3,9,10) |
InChI-Schlüssel |
MJJKCXGUVNDQOD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(=N)N)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=N)N)O)O)O |
Synonyme |
Mandelamidine, 3,4-dihydroxy- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















